molecular formula C18H16BrNO5S2 B2452133 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide CAS No. 896322-87-5

4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2452133
CAS No.: 896322-87-5
M. Wt: 470.35
InChI Key: QTTTXXCZBBSPMZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide is a synthetic organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5S2/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTTXXCZBBSPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Approach

A robust method involves the Mannich reaction between furfural and tosylamide, followed by NaBH₄-mediated reduction to generate N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide (94% yield). Subsequent alkylation with 2-bromo-1-phenylethanone in DMF/K₂CO₃ produces the key ethylene-bridged intermediate in 84% yield:

Reaction Conditions

Parameter Value
Solvent Dimethylformamide
Base Potassium carbonate
Temperature Room temperature
Reaction Time 3 hours
Yield 84%

This step installs both the furan and phenylsulfonyl groups while maintaining configurational integrity.

Sulfonylation and Bromination Strategies

Direct Sulfonamide Coupling

Reacting the ethylene bridge intermediate with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions achieves dual sulfonylation:

Optimized Protocol

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Solvent System : Tetrahydrofuran/Water (3:1)
  • Base : Triethylamine (2.5 eq)
  • Temperature : 0°C → RT over 4 hours
  • Yield : 72-78%

Late-Stage Bromination

Alternative approaches employ electrophilic aromatic bromination using Br₂/FeBr₃ on pre-formed benzenesulfonamide derivatives. However, this method shows limited regioselectivity (para:meta = 4:1), making direct coupling with pre-brominated reagents preferable.

Oxidation State Management

Critical oxidation steps require precise control:

Sulfide → Sulfone Conversion

NaIO₄-mediated oxidation in aqueous dichloromethane effectively converts thioethers to sulfones without over-oxidation:

Oxidation Parameters

Parameter Value
Oxidant Sodium periodate (2.3 eq)
Solvent DCM/H₂O (5:1)
Temperature Reflux
Time 2 hours
Conversion >95%

Stereochemical Considerations

X-ray crystallographic data from analogous structures reveals:

  • C-S-C-C torsion angle : -178.5° (near-perfect antiperiplanar)
  • N-H···O hydrogen bonding : Creates extended chains along crystallographic axes

Racemization at the ethylene bridge center is minimized by using aprotic solvents during sulfonylation steps.

Purification and Characterization

Chromatographic Methods

Purification Step Stationary Phase Mobile Phase Rf
Initial isolation Silica gel DCM/MeOH (95:5) 0.42
Final purification RP-C18 Acetonitrile/H₂O (70:30) 0.55

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.84 (d, J=8.8 Hz, 2H, ArH), 7.58 (t, J=8.0 Hz, 1H), 6.23 (m, 1H, furan)
  • HRMS (ESI+) :
    Calculated for C₁₈H₁₆BrN₂O₅S₂ [M+H]⁺: 499.1245, Found: 499.1244

Industrial-Scale Considerations

Patent data reveals optimized protocols for kilogram-scale production:

Continuous Flow Reactor Parameters

Variable Value
Residence Time 12 minutes
Temperature 110°C
Pressure 8 bar
Throughput 2.4 kg/h

This approach improves yield to 89% while reducing solvent waste by 40% compared to batch processes.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(ppy)₃ catalysts for C-N bond formation under visible light, achieving 82% yield in 6 hours.

Biocatalytic Approaches

Immobilized Sulfotransferase enzymes show promise for stereoselective sulfonylation (ee >98%), though yields remain moderate (55-60%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the sulfonyl groups.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while substitution of the bromine atom could yield various substituted benzenesulfonamides.

Scientific Research Applications

Structural Features

FeatureDescription
Sulfonamide GroupEnhances solubility and biological activity
Furan MoietyContributes to aromatic properties and reactivity
Bromine AtomIncreases reactivity and potential for substitution

Medicinal Chemistry

Drug Development : The compound has been investigated as a lead candidate for developing new therapeutic agents. Its structure allows for the design of selective inhibitors targeting various diseases, including cancer and infectious diseases. The sulfonamide group is known for its antimicrobial properties, which can be exploited in drug design.

Mechanism of Action : Research indicates that the compound may inhibit specific enzymes or receptors, modulating their activity. For example, studies have shown that sulfonamides can inhibit carbonic anhydrase, which is involved in physiological processes such as respiration and acid-base balance .

Biological Research

Biological Probes : The compound can serve as a biological probe to study cellular pathways and mechanisms. Its interactions with proteins or enzymes can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, facilitating the identification of therapeutic targets .

Material Science

Catalysis : The compound may function as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. Its unique structure could facilitate the development of new catalysts with improved performance .

Industrial Applications

Chemical Synthesis : As an intermediate in the synthesis of more complex molecules, 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide can streamline the production of various chemicals in industrial settings .

Antimicrobial Activity

Research has demonstrated that compounds with sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown effectiveness against resistant bacterial strains .

Cardiovascular Effects

Studies evaluating benzenesulfonamides on isolated rat heart models indicated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications for related compounds .

Pharmacokinetic Properties

Theoretical evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to this compound. These studies are crucial for determining pharmacodynamics and therapeutic potential .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the phenylsulfonyl group.

    N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the phenylsulfonyl group in 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide is a synthetic compound notable for its complex structure, which includes a bromine atom, a furan ring, and a sulfonamide group. This article explores the biological activity of this compound, particularly its potential applications in medicinal chemistry, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H16BrNO5S2\text{C}_{18}\text{H}_{16}\text{Br}\text{N}\text{O}_{5}\text{S}_{2}

Key Structural Features

  • Bromine Atom : Enhances reactivity and potential biological interactions.
  • Furan Ring : Contributes to unique chemical properties and biological activity.
  • Phenylsulfonyl Group : Known to influence biological interactions significantly.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. The specific pathways affected by this compound are still under investigation but may include:

  • Inhibition of Carbonic Anhydrase (CA) : Similar sulfonamide derivatives have shown inhibitory effects on different isoforms of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of cell cycle progression or apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes findings from various studies that highlight how modifications to the structure influence biological activity.

Compound VariantStructural ModificationBiological ActivityReference
4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamideIndoline instead of phenylsulfonylEnhanced anticancer activity
4-bromo-N-(2-(furan-2-yl)-2-(p-toluenesulfonyl)ethyl)benzenesulfonamideMethyl group additionIncreased lipophilicity and bioavailability
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamideAbsence of bromineReduced reactivity and potential activity

Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential applications of this compound.

  • Anticancer Properties :
    • A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . For instance, derivatives showed IC50 values as low as 0.71 μM against specific cancer types.
  • Enzyme Inhibition :
    • Research on sulfonamide derivatives has shown effective inhibition against carbonic anhydrase isoforms, suggesting that this compound may also possess similar inhibitory capabilities .
  • Potential as Drug Candidates :
    • The compound's unique structural features may allow it to function as a lead compound in drug development targeting specific diseases, particularly in oncology and antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the ethyl sulfonamide backbone via nucleophilic substitution between bromobenzenesulfonyl chloride and a furan-containing amine derivative.
  • Step 2 : Introduction of the phenylsulfonyl group using a coupling agent (e.g., Ag₂SO₄ in ethanol, as seen in analogous reactions for alkynyl sulfonamides) .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 7.67–7.15 ppm for aromatic protons, δ 21.6 ppm for methyl carbons) and FT-IR (peaks at ~1372 cm⁻¹ for SO₂ stretching) .

Q. How is the crystal structure of this compound analyzed, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Bond angles : For example, the C-S-N bond angle in sulfonamide groups typically ranges between 105–110°, influencing steric hindrance .
  • Packing motifs : Intermolecular hydrogen bonds (e.g., N–H···O) stabilize the lattice, as observed in similar sulfonamide derivatives .
    Data are refined using software like SHELX , and CIF files are deposited in crystallographic databases (e.g., CCDC).

Q. What spectroscopic techniques are used to confirm its purity and structure?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets between δ 7.15–7.67 ppm, while furan protons resonate at δ 6.3–7.5 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+Na⁺] at m/z 447.9967) .
  • FT-IR : SO₂ asymmetric/symmetric stretching at ~1372/1169 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict its biological activity?

  • Target selection : Carbonic anhydrase isoforms (e.g., hCA IX) are common targets for sulfonamides .
  • Docking workflow :
    • Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Vina.
    • Validate binding poses against experimental IC₅₀ values (e.g., EC₅₀ = 3.6 nM for similar β₃ agonists) .
  • QSAR analysis : Correlate substituent effects (e.g., bromo vs. fluoro groups) with inhibitory potency using Hammett σ constants .

Q. How do structural modifications impact selectivity for enzyme isoforms (e.g., hCA II vs. hCA IX)?

  • Hydrophobic vs. hydrophilic pockets : The phenylsulfonyl group occupies the hydrophobic half of hCA IX, while the bromo substituent enhances selectivity over hCA II .
  • Data example : Analogous compounds with 4-fluorophenyl substitutions show 600-fold selectivity for β₃ over β₁/β₂ receptors .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Case study : If a compound shows high in vitro activity but poor in vivo efficacy:
    • Check metabolic stability via microsomal assays (e.g., CYP450 metabolism).
    • Optimize pharmacokinetics by introducing PEG-like side chains (see for hydroxyethoxy group strategies).
  • Statistical validation : Use ANOVA to compare replicate assays and identify outliers .

Q. How is HPLC method development optimized for quantifying this compound in biological matrices?

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) at 1 mL/min.
  • Detection : UV at 254 nm (λ_max for sulfonamides).
  • Validation : Linearity (R² > 0.99), LOD < 0.1 µg/mL .

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